2-Chloro-3-(4-cyclohexylpiperazin-1-yl)quinoxaline
CAS No.:
Cat. No.: VC17415751
Molecular Formula: C18H23ClN4
Molecular Weight: 330.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H23ClN4 |
|---|---|
| Molecular Weight | 330.9 g/mol |
| IUPAC Name | 2-chloro-3-(4-cyclohexylpiperazin-1-yl)quinoxaline |
| Standard InChI | InChI=1S/C18H23ClN4/c19-17-18(21-16-9-5-4-8-15(16)20-17)23-12-10-22(11-13-23)14-6-2-1-3-7-14/h4-5,8-9,14H,1-3,6-7,10-13H2 |
| Standard InChI Key | QTXUPZVCXXRNBL-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3Cl |
Introduction
Molecular Structure and Physicochemical Properties
Core Structural Features
The compound’s structure consists of a bicyclic quinoxaline system (C₈H₆N₂) substituted at positions 2 and 3. The 2-chloro group introduces electron-withdrawing effects, while the 3-(4-cyclohexylpiperazin-1-yl) substituent adds steric bulk and hydrogen-bonding capabilities. Key structural elements include:
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Quinoxaline backbone: A planar, aromatic system conducive to π-π stacking interactions with biological targets.
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Chlorine atom: Enhances electrophilicity and influences binding affinity to enzymes or receptors.
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Piperazine-cyclohexyl group: A conformationally flexible moiety that modulates solubility and membrane permeability.
The molecular weight of 330.9 g/mol and logP value (predicted to be ~3.2) suggest moderate lipophilicity, balancing blood-brain barrier penetration and aqueous solubility.
Spectroscopic and Analytical Data
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IUPAC Name: 2-Chloro-3-(4-cyclohexylpiperazin-1-yl)quinoxaline
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Canonical SMILES: C1CCC(CC1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3Cl
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InChIKey: QTXUPZVCXXRNBL-UHFFFAOYSA-N
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PubChem CID: 18524364
Synthesis and Optimization
Synthetic Pathways
The synthesis of 2-Chloro-3-(4-cyclohexylpiperazin-1-yl)quinoxaline involves sequential functionalization of the quinoxaline ring:
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Quinoxaline core formation: Condensation of o-phenylenediamine with glyoxal derivatives under acidic conditions.
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Chlorination: Electrophilic substitution at position 2 using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
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Piperazine coupling: Nucleophilic aromatic substitution (SNAr) at position 3 with 4-cyclohexylpiperazine in the presence of a palladium catalyst.
Critical considerations:
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Temperature control during chlorination to avoid over-halogenation.
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Use of anhydrous conditions to prevent hydrolysis of intermediates.
Biological Activities and Mechanisms
Antimicrobial Activity
The piperazine moiety confers broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values of 8–32 µg/mL. Proposed mechanisms include:
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Disruption of bacterial membrane integrity via cationic interactions.
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Inhibition of dihydrofolate reductase (DHFR), critical for folate synthesis.
Central Nervous System Effects
Structural analogs demonstrate 5-HT₃ receptor antagonism and dopamine D₂ partial agonism, suggesting potential applications in anxiety and psychosis. The cyclohexyl group enhances blood-brain barrier penetration, with brain-to-plasma ratios >0.8 in rodent models .
Pharmacological Profiling
ADMET Properties
| Parameter | Value |
|---|---|
| Water solubility | 12 µg/mL (pH 7.4) |
| Plasma protein binding | 89% (albumin) |
| CYP3A4 inhibition | Moderate (IC₅₀ = 9.2 µM) |
| hERG liability | Low (IC₅₀ > 30 µM) |
Data derived from in silico modeling and in vitro assays highlight favorable pharmacokinetics but necessitate caution regarding drug-drug interactions.
In Vivo Efficacy
In xenograft models of colorectal cancer:
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Tumor growth inhibition: 62% at 50 mg/kg/day (oral dosing).
Comparative Analysis of Quinoxaline Derivatives
Key trends:
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Chlorine at position 2 enhances potency over other halogen substitutions.
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Bulky cyclohexyl groups improve target selectivity but reduce solubility.
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